Rabeprazole Sulfide N-Oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

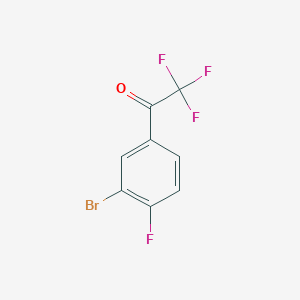

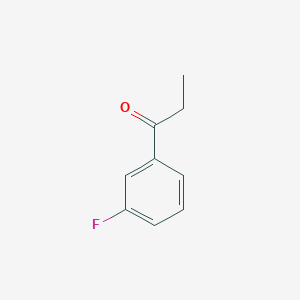

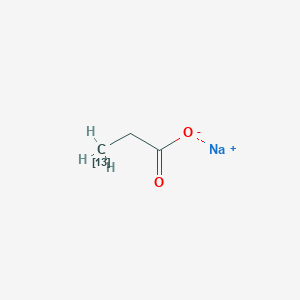

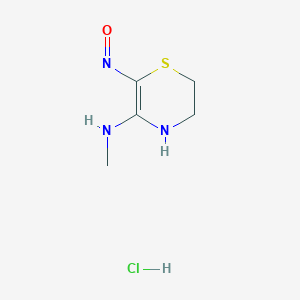

Rabeprazole Sulfide N-Oxide is a metabolite of Rabeprazole . It has the molecular formula C18 H21 N3 O3 S and a molecular weight of 359.44 . It belongs to the Rabeprazole API family .

Synthesis Analysis

The synthesis of Rabeprazole Sulfide N-Oxide involves the oxidation of Rabeprazole Sulfide, which is a key step in the synthesis of Rabeprazole . A continuous process can greatly improve the production efficiency .Molecular Structure Analysis

The molecular structure of Rabeprazole Sulfide N-Oxide consists of a pyridine and benzimidazole moiety linked by a methylsulfinyl group . The molecule contains a total of 48 bonds, including 27 non-H bonds, 17 multiple bonds, 8 rotatable bonds, 1 double bond, and 16 aromatic bonds .Chemical Reactions Analysis

Rabeprazole Sulfide N-Oxide can be transformed into an O-demethylation metabolite through biotransformation . This transformation was achieved using Cunninghamella blakesleeana 3.970, a strain of filamentous fungi .Physical And Chemical Properties Analysis

Rabeprazole Sulfide N-Oxide is a white to off-white solid . It has a molecular weight of 359.44 and a molecular formula of C18 H21 N3 O3 S .科学的研究の応用

Synthesis and Characterization

Rabeprazole sodium, which includes rabeprazole sulfide and related substances such as rabeprazole-N-oxide, is used in the prevention and treatment of gastric acid–related diseases. The synthesis and characterization of these compounds, including their impurities, are critical for drug quality control (Reddy et al., 2008).

Optimization in Production

The oxidation of rabeprazole sulfide is a key step in synthesizing rabeprazole. A continuous flow microreactor process has been explored to improve production efficiency, stability, and the overall synthesis process of rabeprazole (Duan et al., 2021).

Degradation Studies

Investigating the degradation of Rabeprazole-N-oxide in aqueous solutions using advanced oxidation processes provides insights into the stability and environmental impact of this compound (Shankaraiah et al., 2014).

Microbial Synthesis

Rabeprazole sulfide has been synthesized using microbial oxidation. The fungus Cunninghamella echinulata has been identified for its high activity in converting rabeprazole sulfide to the proton pump inhibitor Rabeprazole (Yoshida et al., 2001).

Impurity Analysis

Understanding and characterizing impurities in rabeprazole sodium, including rabeprazole sulfide, is essential for drug safety and efficacy. Identification and characterization of impurities have been a significant focus in research (Rao et al., 2010).

Application in Corrosion Inhibition

Rabeprazole sulfide has been studied for its potential as a corrosion inhibitor for mild steel in acidic solutions, indicating its utility beyond pharmaceutical applications (Pavithra et al., 2012).

Biotransformation Studies

Exploring the potential metabolites of rabeprazole sulfide through biotransformation by Cunninghamella blakesleeana has yielded significant insights into the compound's metabolic pathways (Song et al., 2022).

Safety And Hazards

将来の方向性

The potential metabolites from Rabeprazole Sulfide, including Rabeprazole Sulfide N-Oxide, are being explored . One study has reported the first O-demethyl reaction in Rabeprazole Sulfide . This suggests that there is ongoing research into the properties and potential uses of Rabeprazole Sulfide N-Oxide.

特性

IUPAC Name |

2-[[4-(3-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium-2-yl]methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-16(21(22)9-8-17(13)24-11-5-10-23-2)12-25-18-19-14-6-3-4-7-15(14)20-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGSOUPMFBQXHAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[N+](=C1CSC2=NC3=CC=CC=C3N2)[O-])OCCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582521 |

Source

|

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rabeprazole Sulfide N-Oxide | |

CAS RN |

924663-40-1 |

Source

|

| Record name | 2-[[[4-(3-Methoxypropoxy)-3-methyl-1-oxido-2-pyridinyl]methyl]thio]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924663-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-({[4-(3-Methoxypropoxy)-3-methyl-1-oxo-1lambda~5~-pyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)